BENGHE Foundational & Exploratory

Check Availability & Pricing

Fluoroiodomethane: A Comprehensive Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fluoroiodomethane

Cat. No.: B1339756

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroiodomethane (CH:zFI) is a volatile, colorless liquid that has emerged as a significant
reagent in modern organic synthesis, particularly in the realm of fluoromethylation. This
technical guide provides an in-depth overview of the discovery, history, physicochemical
properties, synthesis, and reactivity of fluoroiodomethane. Detailed experimental protocols for
its preparation are provided, along with a summary of its key applications in research and drug
development. The document also includes visualizations of its primary reaction pathways to
facilitate a deeper understanding of its chemical behavior.

Discovery and History

The journey of fluoroiodomethane is intrinsically linked to the broader history of
organofluorine chemistry. While the first organofluorine compound, fluoromethane, was
synthesized by Jean-Baptiste Dumas and Eugene-Melchior Péligot in 1835, the specific
discovery of fluoroiodomethane occurred much later.

Fluoroiodomethane first appeared in the chemical literature in the mid-20th century, arising
from systematic investigations into mixed halomethanes.[1] Early synthetic methods were often
characterized by low yields and the use of hazardous reagents, which limited its widespread
adoption. A significant advancement in the synthesis of fluoroiodomethane came in the 1970s
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with the development of more efficient and safer fluorination procedures utilizing silver(l)
fluoride.[1]

The true ascent of fluoroiodomethane to prominence began in the 1990s, driven by the rapid
growth of Positron Emission Tomography (PET) as a medical imaging technique.[1]
Researchers required efficient methods for introducing the fluorine-18 (18F) isotope into
biologically active molecules, and [*8F]fluoroiodomethane proved to be a valuable precursor
for this purpose.[2] Today, it is recognized as a versatile and environmentally benign alternative
to ozone-depleting fluoromethylating agents.[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of
fluoroiodomethane is essential for its safe handling and effective application in synthesis.

Physical Properties

Property Value Reference(s)
Molecular Formula CHzFI [2]

Molar Mass 159.93 g/mol [2]
Appearance Colorless liquid [2]

Boiling Point 53.4 °C (326.5 K) [2]

Melting Point -96.0 °C (177.1 K)

Density 2.417 g/cm3 at 20 °C

Vapor Pressure 24.5 kPa at 20 °C

Refractive Index 1.493 at 20 °C

Dipole Moment 1.85D [1]

- Soluble in most organic
Solubility |
solvents.

Chemical Properties
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Property Value Reference(s)
C-F Bond Dissociation Energy ~460 kJ/mol [3]
C-1 Bond Dissociation Energy ~233 kJ/mol [3]

The significant difference in the bond dissociation energies of the carbon-fluorine and carbon-
iodine bonds is the foundation of fluoroiodomethane's versatile reactivity. The weaker C-I
bond is readily cleaved, allowing for the introduction of the fluoromethyl group via various
reaction pathways.

Experimental Protocols: Synthesis of
Fluoroiodomethane

Fluoroiodomethane can be synthesized through several methods. The two most common and
practical laboratory-scale syntheses are detailed below.

Synthesis via Fluorination of Diiodomethane

This method relies on the direct fluorination of diiodomethane using a suitable fluorinating
agent, most commonly silver(l) fluoride.

Reaction: CHzlz + AgF — CHzFI + Agl
Materials:

¢ Diiodomethane (CHz:l2)

Silver(l) fluoride (AgF)

Anhydrous acetonitrile (CHsCN)

Anhydrous sodium sulfate (Na2S0a)

Round-bottom flask with a reflux condenser and magnetic stirrer

Heating mantle
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« Distillation apparatus
Procedure:

e In a dry, nitrogen-flushed round-bottom flask, suspend silver(l) fluoride (1.0 eq) in anhydrous
acetonitrile.

o Add diiodomethane (1.2 eq) to the suspension at room temperature with vigorous stirring.

o Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The
reaction progress can be monitored by gas chromatography (GC).

e Upon completion, cool the mixture to room temperature.

« Filter the reaction mixture to remove the precipitated silver iodide (Agl).
e Wash the precipitate with a small amount of anhydrous acetonitrile.

o Combine the filtrate and washings.

o Carefully remove the acetonitrile by distillation at atmospheric pressure.

e The crude fluoroiodomethane is then purified by fractional distillation under reduced
pressure. Collect the fraction boiling at approximately 25-27 °C at 100 mmHg.

» Dry the purified product over anhydrous sodium sulfate.

Synthesis via Finkelstein Reaction

This method involves a halogen exchange reaction from a more readily available precursor,
such as chlorofluoromethane or bromofluoromethane.

Reaction: CH2FCI + Nal - CHzFI + NaCl
Materials:
e Chlorofluoromethane (CHz2FCI) or Bromofluoromethane (CHzFBr)

e Sodium iodide (Nal)
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e Anhydrous acetone

» Round-bottom flask with a reflux condenser and magnetic stirrer

e Heating mantle

e Separatory funnel

e Anhydrous magnesium sulfate (MgSQOa)

 Distillation apparatus

Procedure:

 In a round-bottom flask, dissolve sodium iodide (1.5 eq) in anhydrous acetone.
e Cool the solution in an ice bath.

e Bubble chlorofluoromethane gas (1.0 eq) through the solution or add bromofluoromethane
dropwise.

» Allow the reaction mixture to slowly warm to room temperature and then heat to reflux
(approximately 56 °C) for 12-24 hours. The precipitation of sodium chloride (or sodium
bromide) indicates the progress of the reaction.

 After completion, cool the mixture to room temperature.

 Filter the reaction mixture to remove the precipitated sodium halide.

 Dilute the filtrate with cold water and transfer to a separatory funnel.

o Extract the aqueous layer with a low-boiling point organic solvent, such as diethyl ether.

o Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to
remove any residual iodine, followed by a wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate.

e Remove the solvent by distillation.
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» Purify the resulting fluoroiodomethane by fractional distillation.

Reactivity and Signaling Pathways

Fluoroiodomethane's utility as a synthetic reagent stems from its ability to act as a source of
the fluoromethyl (CH2zF) group in nucleophilic, electrophilic, and radical reactions.

Nucleophilic Fluoromethylation

In the presence of a strong base or an organometallic reagent, the C-I bond can be cleaved to
generate a fluoromethyl anion equivalent, which can then react with various electrophiles.

Caption: Nucleophilic fluoromethylation pathway.

Electrophilic Fluoromethylation

Fluoroiodomethane can also serve as an electrophilic source of the fluoromethyl group. The
carbon atom is rendered electrophilic by the two electron-withdrawing halogen atoms, making it
susceptible to attack by nucleophiles.

Fluoromethylated Product

Nucleophile SN2 Attack

Fluoroiodomethane (CHzFI)

(e.g., R-O~, R-NHz)

lodide lon (17)

Click to download full resolution via product page

Caption: Electrophilic fluoromethylation via SN2 reaction.

Radical Fluoromethylation

The weak C-1 bond can undergo homolytic cleavage upon exposure to radical initiators or
photolysis, generating a fluoromethyl radical. This radical can then participate in various
radical-mediated transformations.
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Radical Initiator
(e.g., AIBN, hv)

Addition

Alkene (R-CH=CHz3)

R-CH(*)-CH2-CH2F
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Caption: Radical fluoromethylation of an alkene.
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Applications in Research and Drug Development

The unique reactivity of fluoroiodomethane has made it a valuable tool for researchers and
drug development professionals.

e Radiolabeling for PET Imaging: The synthesis of [*®F]fluoroiodomethane is a cornerstone
for the preparation of a wide range of PET tracers.[2] The fluoromethyl group can be readily
incorporated into various biomolecules, including peptides, steroids, and neurotransmitter
ligands, allowing for non-invasive in vivo imaging of biological processes.

» Metabolic Stabilization: The introduction of a fluorine atom can significantly alter the
metabolic profile of a drug candidate. The strong C-F bond is resistant to enzymatic
cleavage, which can lead to increased metabolic stability and a longer biological half-life.

e Modulation of Physicochemical Properties: The highly polar nature of the C-F bond can
influence a molecule's lipophilicity, acidity, and basicity. This allows for the fine-tuning of a
drug's pharmacokinetic and pharmacodynamic properties.

o Synthesis of Fluorinated Building Blocks: Fluoroiodomethane serves as a key starting
material for the synthesis of more complex fluorinated building blocks, which are then
incorporated into larger molecules.

Conclusion

Fluoroiodomethane has evolved from a laboratory curiosity to an indispensable reagent in
modern organic chemistry. Its well-defined physicochemical properties and predictable
reactivity make it a versatile tool for the introduction of the fluoromethyl group. The detailed
experimental protocols and an understanding of its reaction pathways provided in this guide
are intended to empower researchers, scientists, and drug development professionals to
effectively utilize this valuable compound in their synthetic endeavors. As the demand for
sophisticated fluorinated molecules continues to grow, the importance of fluoroiodomethane
in the synthetic chemist's toolbox is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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